2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
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Overview
Description
“2-(1H-1,2,3-triazol-4-yl)ethan-1-ol” is a compound that contains a 1H-1,2,3-triazole moiety . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .Physical and Chemical Properties Analysis
1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Scientific Research Applications
Novel Triazole Derivatives for Diverse Biological Activities
Triazole derivatives have been extensively explored for their potential in developing new drugs with a wide range of biological activities. The structural versatility of triazoles allows for significant variations, leading to prototypes considered for clinical studies. Their applications include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, particularly emphasizing the need for efficient preparations that align with green chemistry principles (Ferreira et al., 2013).
Synthetic Routes and Click Chemistry
The development of 1,4-disubstituted 1,2,3-triazoles through click chemistry, particularly the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), has opened new avenues in drug discovery, bioconjugation, and material science. This methodology offers a straightforward path to synthesize triazole derivatives, highlighting their broad spectrum of biological activities and potential applications in creating biologically active molecules (Kaushik et al., 2019).
Eco-friendly Procedures in Triazole Synthesis
Recent advancements in eco-friendly procedures for synthesizing 1,2,3-triazoles emphasize minimizing environmental impact while maintaining high yields and efficiency. Innovations include using easily recoverable catalysts and methodologies that support industrial-scale drug synthesis, showcasing the commitment to sustainability in chemical processes (De Souza et al., 2019).
Corrosion Inhibitors for Metal Surfaces
1,2,3-Triazole derivatives have shown efficacy as corrosion inhibitors, protecting metals and alloys in aggressive media. The stability of these compounds under acidic conditions and their environmental friendliness make them suitable for industrial applications, underscoring the chemical's versatility beyond pharmaceuticals (Hrimla et al., 2021).
Proton-Conducting Polymeric Membranes
In the field of energy, 1,2,4-triazole and its derivatives are promising materials for developing proton-conducting fuel cell membranes. Their properties, such as increased thermal and electrochemical stability, high ionic conductivity under anhydrous conditions, and improved mechanical strength, highlight the potential of triazoles in advancing fuel cell technologies (Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Target of Action
1,2,3-Triazoles are a class of compounds that have been studied for their potential biological activities. They have been found to interact with various targets, such as enzymes and receptors, depending on their specific structures .
Mode of Action
The mode of action of 1,2,3-triazoles can vary greatly depending on their specific structures and targets. For example, some 1,2,3-triazoles have been found to inhibit enzymes by binding to their active sites .
Biochemical Pathways
The biochemical pathways affected by 1,2,3-triazoles can also vary greatly depending on their specific structures and targets. They can affect a wide range of biological processes, from cell division to neurotransmission .
Pharmacokinetics
The pharmacokinetics of 1,2,3-triazoles can depend on many factors, including their specific structures, the route of administration, and the individual’s metabolism. Some 1,2,3-triazoles have been found to have good bioavailability .
Result of Action
The result of the action of 1,2,3-triazoles can include a wide range of biological effects, from antimicrobial activity to anticancer effects .
Action Environment
The action of 1,2,3-triazoles can be influenced by various environmental factors, such as pH and temperature. These factors can affect the stability of the compounds and their ability to interact with their targets .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the triazole moiety can interact with various biomolecules through hydrogen bonding
Cellular Effects
Some studies suggest that triazole derivatives may have cytotoxic effects on various cancer cell lines
Molecular Mechanism
It is suggested that the triazole ring may interact with β-tubulin via hydrogen bonding , which could potentially affect the polymerization of microtubules
Properties
IUPAC Name |
2-(2H-triazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-2-1-4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEVQOSZWIDFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012040-40-2 |
Source
|
Record name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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